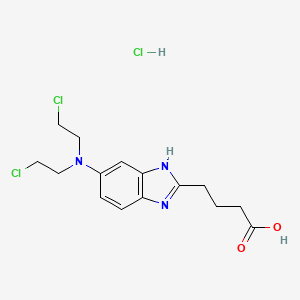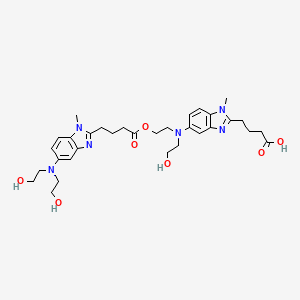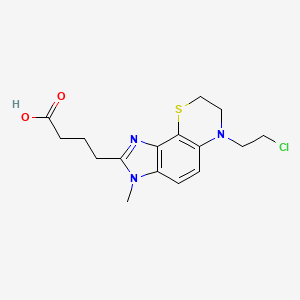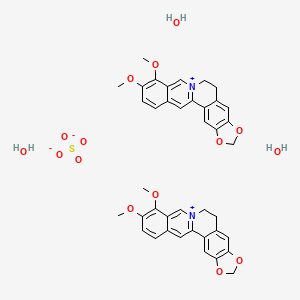
Decitabine impurity 6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decitabine impurity 6, chemically known as (3R,4S,6R)-6-Methoxytetrahydro-2H-pyran-3,4-diyl bis(4-methylbenzoate), is a byproduct found in the synthesis of decitabine. Decitabine is a cytidine analog used primarily in the treatment of myelodysplastic syndromes and acute myeloid leukemia. The presence of impurities like this compound is critical to monitor, as they can affect the efficacy and safety of the pharmaceutical product.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of decitabine impurity 6 involves the reaction of decitabine with specific reagents under controlled conditions. The process typically includes the use of methanol and benzoic acid derivatives. The reaction conditions such as temperature, pH, and solvent choice are meticulously controlled to ensure the formation of the desired impurity.
Industrial Production Methods: In an industrial setting, the production of this compound is monitored through high-performance liquid chromatography (HPLC) to ensure the impurity levels remain within acceptable limits. The synthesis process is scaled up from laboratory conditions, maintaining stringent quality control measures to ensure consistency and purity.
化学反应分析
Types of Reactions: Decitabine impurity 6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups within the molecule, potentially leading to different structural isomers.
Substitution: The methoxy group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.
科学研究应用
Decitabine impurity 6 has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and quality of decitabine formulations.
Biology: The compound is studied for its potential biological activity and interactions with cellular components.
Medicine: Research into the impurity helps in understanding the pharmacokinetics and pharmacodynamics of decitabine, ensuring its safety and efficacy.
Industry: In the pharmaceutical industry, this compound is monitored as part of quality control processes to ensure compliance with regulatory standards.
作用机制
The mechanism of action of decitabine impurity 6 is not as well-studied as that of decitabine itself. it is believed to interact with similar molecular targets, such as DNA methyltransferases. By inhibiting these enzymes, the compound may induce hypomethylation of DNA, leading to alterations in gene expression and cellular differentiation.
相似化合物的比较
Decitabine: The parent compound, used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Azacitidine: Another cytidine analog with similar mechanisms of action but can be incorporated into both DNA and RNA.
Cytarabine: A cytidine analog used in the treatment of various leukemias.
Uniqueness: Decitabine impurity 6 is unique due to its specific chemical structure and the conditions under which it is formed. Unlike the parent compound, it is primarily studied for its role as an impurity and its potential impact on the safety and efficacy of decitabine formulations.
属性
CAS 编号 |
78185-67-8 |
|---|---|
分子式 |
C22H24O6 |
分子量 |
384.43 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
beta-D-Erythro-Pentopyranoside-Methyl-2-Deoxy-bis(4-methylbenzoate) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-tert-butyl-N-[6-[2-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide](/img/structure/B601009.png)
![4-(Tert-butyl)-N-(6-hydroxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide](/img/structure/B601010.png)
![2-[3-(1-Cyano-1-methylethyl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile](/img/structure/B601011.png)

![2-[3-(2-Cyanopropan-2-yl)-2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]acetic acid](/img/structure/B601013.png)
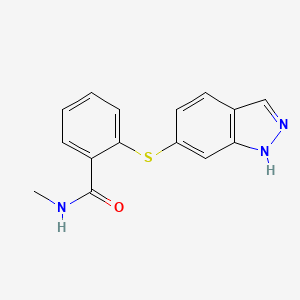
![2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile)](/img/structure/B601021.png)
